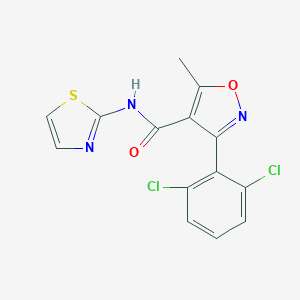

3-(2,6-二氯苯基)-5-甲基-N-(1,3-噻唑-2-基)-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H9Cl2N3O2S and its molecular weight is 354.2g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

所讨论的化合物属于 1,3-唑类,以其多样的合成途径和化学转化而著称。由 Abdurakhmanova 等人 (2018) 撰写的一篇综述系统地整理了合成 4-磷酸化 1,3-唑类的方法,并讨论了它们的化学和生物学性质。此类化合物(包括我们讨论的分子)可以通过涉及唑类金属衍生物和卤化磷的反应或由钯催化剂促进的交叉偶联反应来合成。该综述强调了这些化合物用于创建磷酸化肽模拟物的潜力,表明它们在药物开发和其他科学应用中的价值。

生物活性及应用

与 3-(2,6-二氯苯基)-5-甲基-N-(1,3-噻唑-2-基)-1,2-恶唑-4-甲酰胺 相关的化合物的生物活性是多样的,从抗菌活性到抗肿瘤活性。例如,Chornous 等人 (2016) 综述了唑基硫代乙酸的合成和生物学效应,这是一类包括噻唑和恶唑的化合物。这些化合物具有广泛的生物学效应,包括抗氧化、降血糖、抗结核和抗菌活性。这种广泛的活性突出了核心结构在开发新的治疗剂中的潜力。

环境与材料科学应用

除了生物医学意义外,与 3-(2,6-二氯苯基)-5-甲基-N-(1,3-噻唑-2-基)-1,2-恶唑-4-甲酰胺 相关的化合物还在环境科学和材料开发中得到应用。 Husain 和 Husain (2007) 讨论了使用氧化还原介体的酶促方法来修复有机污染物,说明了此类化合物在环境清理工作中的潜力。

作用机制

Target of Action

Compounds bearing thiazole and chalcone groups have been reported to be excellent leads for antibacterial, antitubercular, and anticancer activities .

Mode of Action

It is known that thiazole derivatives have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Biochemical Pathways

Thiazole and chalcone derivatives have been reported to exhibit a wide range of bioactivities, including anticancer, antitubercular, antifungal, antioxidant, and antibacterial . The degree of a particular biological activity is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .

Pharmacokinetics

Computational studies using the swissadme tool have been used to compute the in silico drug likeliness properties of similar compounds .

Result of Action

Molecular docking and dynamics simulation studies of similar compounds have shown insights into structural analysis .

Action Environment

It is known that the degree of a particular biological activity of thiazole and chalcone derivatives is determined by the type of aryl ring attached to the chalcone and the variety of substituents on the thiazole ring .

属性

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWULQLQQXEKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330360 |

Source

|

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326902-99-2 |

Source

|

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(4-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415951.png)

![2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415952.png)

![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)

![2-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B415957.png)

![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)

![[4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone](/img/structure/B415968.png)

![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2-methyl-3-nitro-phenyl)-methanone](/img/structure/B415971.png)